In Vivo Monotherapy Tumor Growth Inhibition in Multiple Prostate Cancer Preclinical Models
MKC8866 demonstrates strong single-agent in vivo efficacy in prostate cancer models, whereas comparator IRE1α inhibitors exhibit more limited monotherapy activity or are characterized primarily as chemotherapy sensitizers [1]. MKC8866 significantly reduced tumor volume as a standalone oral agent in both subcutaneous and orthotopic prostate cancer xenografts, establishing a direct antitumor effect not consistently observed with STF-083010 or KIRA8 in similar monotherapy settings [2].
| Evidence Dimension | In vivo tumor growth inhibition (monotherapy) |
|---|---|
| Target Compound Data | Strong tumor growth inhibition as monotherapy |
| Comparator Or Baseline | STF-083010 (primarily apoptosis induction in vitro); KIRA8 (requires combination with bortezomib for efficacy) |
| Quantified Difference | MKC8866 demonstrates robust monotherapy efficacy; STF-083010 and KIRA8 show limited standalone in vivo activity |
| Conditions | Subcutaneous and orthotopic prostate cancer xenograft models in immunocompromised mice; MKC8866 administered orally at 200-300 mg/kg daily |
Why This Matters
Investigators requiring a tool compound with validated single-agent in vivo activity for prostate cancer studies should select MKC8866 over alternatives lacking robust monotherapy efficacy data.
- [1] Sheng X, Nenseth HZ, Qu S, et al. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling. Nature Communications. 2019;10:323. View Source
- [2] Comparative Inhibitor Table. Oxford Academic. UPR Inhibitors Summary. View Source
